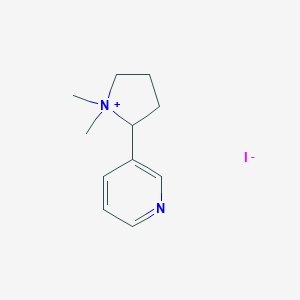

N-Methylnicotinium iodide

Overview

Description

Synthesis Analysis

The synthesis of N-methylnicotinium iodide and related compounds often involves halogenation reactions, where the pyridinium scaffold's electron-accepting ability is enhanced by substituents, facilitating the formation of short halogen bonds such as C–Br⋯I interactions. These processes are integral to crystal engineering efforts aiming to construct materials with specific properties (Logothetis et al., 2004).

Molecular Structure Analysis

The molecular structure of N-methylnicotinium iodide has been elucidated using techniques such as single-crystal X-ray diffraction, showcasing moderate intermolecular OH...I- interactions. These studies reveal the compound's conformation and the orientation of its cations and anions, providing insight into its solid-state behavior (Seidel et al., 2009).

Chemical Reactions and Properties

Research on N-methylnicotinium iodide includes investigations into its reactivity, particularly in the context of electrochemical reduction. Studies suggest that such compounds undergo reactions involving electron transfer, proton transfer, and potentially other transformations depending on the environmental conditions (Mathieu, Meunier‐Prest, & Laviron, 1997).

Physical Properties Analysis

The physical properties of N-methylnicotinium iodide, such as its crystalline structure and phase transitions, are influenced by the compound's molecular arrangement and intermolecular interactions. Crystallographic studies have contributed to understanding these aspects, highlighting the compound's structural characteristics at various temperatures (Babai & Mudring, 2005).

Chemical Properties Analysis

The chemical properties of N-methylnicotinium iodide are closely tied to its structure and reactivity. Its involvement in reactions such as peptide synthesis and the formation of complex molecular assemblies underscores the versatility and utility of this compound in synthetic chemistry and materials science (Keese, Khalaf, Grambow, Grundke, & Rimpler, 1985).

Scientific Research Applications

Crystal Engineering

N-Methyl-3,5-dibromopyridinium iodide, a related compound, demonstrates unique crystal properties. Its crystal matrix forms infinite helices through the shortest reported C–Br⋯I halogen bonding, indicating potential applications in crystal engineering and material science (Logothetis et al., 2004).

Solid-State Dye-Sensitized Solar Cells

Doping the molecular plastic crystal of succinonitrile with N-methyl-N-butylpyrrolidinium iodide and iodine produced a highly conductive solid iodide/triiodide conductor. This innovation was employed in highly efficient, all-solid-state dye-sensitized solar cells (Wang et al., 2004).

Semiconducting Properties

A series of hybrid metal iodide perovskites with AMI3 formulation showed that the physical properties depend on the preparation method. These compounds behave as direct-gap semiconductors and exhibit intense near-IR photoluminescence, making them suitable for semiconducting applications (Stoumpos et al., 2013).

Spectrofluorometric Analysis

N1-methylnicotinamide iodide reacts with active methylene group-containing compounds to yield a fluorescent product. This reaction is used for the quantitative determination of certain drugs, indicating potential applications in pharmaceutical analysis (Elsebaie et al., 2020).

Photocatalytic Hydrogen Generation

Organometal halide perovskite materials, including methylammonium lead iodide, have been used in photocatalytic hydrogen generation from aqueous HI solutions, demonstrating their potential in energy conversion applications (Park et al., 2016).

Mesoscopic Solar Cells

Methyl ammonium lead iodide perovskite-based mesoscopic solar cells have shown high efficiency, indicating the material's potential in photovoltaic applications (Kim et al., 2012).

Photovoltaics Insights

Methylammonium lead iodide perovskites in solar cells have large absorption coefficients and small effective masses, making them excellent for photovoltaic applications (Filippetti & Mattoni, 2014).

Nanostructure in Solar Cells

The structure of methylammonium lead iodide in mesoporous TiO2, used in solar cells, reveals nanostructuring that correlates with a blueshift in absorption onset and increased photoluminescence, important for solar cell efficiency (Choi et al., 2014).

Future Directions

N-Methylnicotinium iodide and related compounds could have potential applications in the treatment of nicotine abuse. Research has shown that small drug-like molecules that are selective antagonists at certain nicotinic acetylcholine receptor subtypes can decrease nicotine self-administration in rats . Further experimental and clinical data are required to evaluate the use of such compounds in this setting .

properties

IUPAC Name |

3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQKOMLKVQFVMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974985 | |

| Record name | 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylnicotinium iodide | |

CAS RN |

5959-86-4 | |

| Record name | Nicotinium, 1'-methyl-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)